VH 032 amide-alkylC5-azide

Beschreibung

BenchChem offers high-quality VH 032 amide-alkylC5-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VH 032 amide-alkylC5-azide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

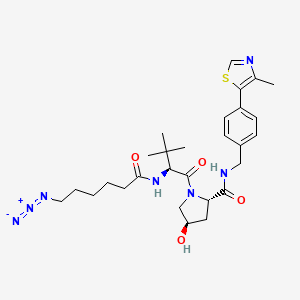

C28H39N7O4S |

|---|---|

Molekulargewicht |

569.7 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H39N7O4S/c1-18-24(40-17-31-18)20-11-9-19(10-12-20)15-30-26(38)22-14-21(36)16-35(22)27(39)25(28(2,3)4)33-23(37)8-6-5-7-13-32-34-29/h9-12,17,21-22,25,36H,5-8,13-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1 |

InChI-Schlüssel |

FKUOHRQDBXOUQK-OTNCWRBYSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN=[N+]=[N-])O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN=[N+]=[N-])O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

VH 032 amide-alkylC5-azide chemical structure and properties

For researchers, scientists, and professionals in the field of drug development, particularly those focused on targeted protein degradation, VH 032 amide-alkylC5-azide represents a critical chemical tool. This functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates the high-affinity VH 032 core, a flexible alkylC5 linker, and a terminal azide group, rendering it ready for conjugation to a target protein ligand. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

VH 032 amide-alkylC5-azide is a derivative of VH 032, a well-characterized inhibitor of the VHL-HIF-1α interaction.[1][2] The addition of the amide-alkylC5-azide linker provides a reactive handle for covalent attachment to other molecules, typically through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry").

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₉N₇O₄S | |

| Molecular Weight | 569.73 g/mol | |

| CAS Number | 2821804-11-7 | |

| Appearance | Solid | [3] |

| Purity | ≥95% (as determined by HPLC) | |

| Storage Conditions | Store at -20°C | |

| Solubility | Intended for use in onward chemistry; soluble in suitable organic solvents like DMSO. | [1] |

Mechanism of Action and Application in PROTACs

The core function of VH 032 and its derivatives is to bind to the VHL E3 ligase.[4] In its natural role, VHL is the substrate recognition component of the an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions.[2][5]

VH 032 mimics the hydroxylated proline residue of HIF-1α, thereby competitively inhibiting the VHL:HIF-1α protein-protein interaction.[1][2] When incorporated into a PROTAC, the VH 032 moiety serves to recruit the VHL E3 ligase complex to a specific protein of interest (POI), which is bound by the other ligand on the PROTAC molecule. This induced proximity triggers the poly-ubiquitination of the POI, marking it for degradation by the cell's proteasome.

Involvement in the VHL/HIF-1α Signaling Pathway

By binding to VHL and preventing its interaction with HIF-1α, VH 032 effectively stabilizes HIF-1α levels, even in the presence of normal oxygen.[4] This leads to the dimerization of HIF-1α with HIF-1β, translocation to the nucleus, and subsequent activation of hypoxia-responsive genes, such as CA9, GLUT1, and PHD2.[1] This mechanism makes VHL inhibitors like VH 032 valuable tools for studying the cellular response to hypoxia.

Quantitative Data

The binding affinity of the parent compound, VH 032, to the VHL E3 ligase has been quantitatively determined. This affinity is crucial for its effectiveness in recruiting VHL for PROTAC-mediated degradation.

| Compound | Target | Method | Value (Kd) | Reference |

| VH 032 | VHL E3 Ligase | - | 185 nM | [1][4] |

| BODIPY FL VH 032 (Probe) | VCB Complex* | TR-FRET | 3.01 nM | [6] |

*VCB Complex refers to the VHL-ElonginC-ElonginB protein complex.

Experimental Protocols

Synthesis of VH 032 Precursor (VH 032 Amine)

The synthesis of VH 032 amide-alkylC5-azide begins with the synthesis of its amine precursor. A multi-gram scale, column-free process has been developed, making this key building block more accessible for PROTAC library construction.[7] The general retro-synthetic analysis reveals four main building blocks.[7]

Retrosynthesis Overview: The synthesis generally involves the convergent assembly of four key fragments:

-

Leucine derivative (Fragment A)

-

Hydroxyproline derivative (Fragment B)

-

Benzyl amine derivative (Fragment C)

-

Methylthiazole moiety (Fragment D)

Key Synthetic Steps (Simplified):

-

Preparation of (4-(4-methylthiazol-5-yl)phenyl)methanamine: Fragments C and D are coupled. This can be achieved via methods like palladium-catalyzed decarboxylation C-N coupling, though optimized routes are preferred to avoid harsh conditions and improve yields.[7]

-

Peptide Couplings: The leucine and hydroxyproline fragments are sequentially coupled using standard peptide coupling reagents (e.g., HATU, COMU).

-

Final Assembly: The coupled A-B fragment is then joined with the C-D fragment to form the core structure of VH 032 amine.

-

Functionalization: To obtain VH 032 amide-alkylC5-azide, the resulting VH 032 amine is acylated with a linker containing a terminal azide group, such as 6-azidohexanoic acid, using standard amide bond formation conditions.

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay

A highly sensitive TR-FRET assay has been developed to identify and characterize VHL ligands. This assay uses a fluorescent probe, BODIPY FL VH 032, which has a high affinity for the VCB complex.[6]

Methodology:

-

Reagents:

-

GST-tagged VCB protein complex.

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

BODIPY FL VH 032 (acceptor fluorophore).

-

Test compounds (e.g., VH 032 amide-alkylC5-azide).

-

-

Procedure:

-

The VCB complex, anti-GST antibody, and BODIPY FL VH 032 probe are incubated together in an assay buffer.

-

Binding of the antibody to the GST-tagged VCB and the probe to VHL brings the europium donor and BODIPY acceptor into close proximity, allowing for FRET to occur.

-

Test compounds are added in various concentrations to compete with the BODIPY FL VH 032 probe for binding to VHL.

-

-

Data Acquisition:

-

The plate is excited at 340 nm.

-

Emission is measured at both 615 nm (europium) and 520 nm (BODIPY FL).

-

The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.

-

-

Analysis:

-

The decrease in the TR-FRET signal with increasing concentrations of the test compound is used to calculate the IC₅₀ value, which reflects the binding affinity of the test compound.

-

References

- 1. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]

- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Characterization of VH032: A Potent VHL Ligand for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VH032 is a widely utilized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, forming a critical component of many proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The efficacy of a PROTAC is intrinsically linked to the binding affinity and specificity of its E3 ligase ligand. This technical guide provides a comprehensive overview of the synthesis and characterization of VH032, offering detailed experimental protocols and summarizing key quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology and drug discovery, facilitating the development of novel VHL-based PROTACs.

Introduction

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[2] Small molecules that bind to VHL can be harnessed to recruit this E3 ligase to neo-substrates, thereby inducing their degradation. VH032 is a potent and well-characterized VHL ligand that serves as a cornerstone for the construction of VHL-based PROTACs.[3][4][5] Its robust binding affinity and well-defined structure make it an ideal E3 ligase handle for researchers aiming to degrade specific proteins of interest.

Synthesis of VH032

The synthesis of VH032 has been reported through various routes, often involving a multi-step process. A common strategy involves the coupling of four key building blocks: a leucine derivative, a proline derivative, a benzylamine moiety, and a thiazole group.[6] A representative synthetic scheme is outlined below, with a focus on a convergent approach that enhances overall efficiency.

Experimental Protocol: Synthesis of VH032

A unified, five-step route for the preparation of VH032 in multigram quantities has been reported with yields of 56%.[7] One common method involves the acetylation of VH032 amine.[8][9]

Materials:

-

VH032 amine

-

Acetic anhydride (Ac₂O)

-

N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

-

Dissolve VH032 amine in dichloromethane (DCM).

-

Add N,N-diisopropylethylamine (DIPEA) to the solution.

-

Add acetic anhydride (Ac₂O) to the reaction mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, purify the crude product using a Prep-HPLC system to obtain pure VH032.[8][9]

A column chromatography-free process has also been developed for the multi-gram scale synthesis of VH032 amine hydrochloride, a key precursor, with a 65% overall yield and 97% purity.[6]

Characterization of VH032

The characterization of VH032 is crucial to confirm its identity, purity, and binding affinity for the VHL protein. Standard analytical techniques are employed to assess its physicochemical properties, while biochemical and biophysical assays are used to quantify its interaction with VHL.

Physicochemical Characterization

| Property | Method | Typical Result |

| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the proposed structure of VH032. |

| Purity | HPLC | >95% |

| Solubility | Visual Inspection | Soluble in DMSO (e.g., 90 mg/mL).[4] |

Biochemical and Biophysical Characterization

The binding affinity of VH032 for the VHL-elongin B-elongin C (VCB) complex is a critical parameter. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays are commonly used for this purpose.

| Parameter | Assay | Value (nM) | Reference |

| K d | TR-FRET | 185 | [3][4] |

| K d | FP Assay | 100.8 | [8] |

| IC 50 | TR-FRET | 77.8 | [8] |

Experimental Protocol: TR-FRET Binding Assay

This protocol is adapted from a method utilizing a BODIPY FL-labeled VH032 probe.[8]

Materials:

-

GST-VCB protein complex

-

Terbium-labeled anti-GST antibody (donor fluorophore)

-

BODIPY FL VH032 (acceptor fluorophore)

-

VH032 (or other competing VHL ligands)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 0.01% Tween-20)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of the competitor VHL ligand (e.g., VH032).

-

In a suitable microplate, add the assay buffer, GST-VCB protein complex, and the terbium-labeled anti-GST antibody.

-

Add the serially diluted competitor ligand or vehicle control.

-

Add the BODIPY FL VH032 probe.

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes).

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

The decrease in the TR-FRET signal is proportional to the displacement of the fluorescent probe by the competitor ligand.

-

Calculate IC₅₀ values by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the context in which VH032 operates and the processes involved in its synthesis and characterization, the following diagrams have been generated using the DOT language.

Caption: VHL Signaling Pathway in Normoxia and Hypoxia/VHL Inhibition.

Caption: General Workflow for the Synthesis and Purification of VH032.

Caption: Workflow for the Characterization of VH032.

Conclusion

VH032 is an indispensable tool in the development of PROTACs that leverage the VHL E3 ligase. A thorough understanding of its synthesis and characterization is paramount for researchers aiming to design and construct effective protein degraders. This guide has provided a consolidated resource of experimental protocols and key data to aid in these endeavors. The continued exploration and optimization of VHL ligands like VH032 will undoubtedly fuel the advancement of targeted protein degradation as a therapeutic modality.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 5. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of VH032-Based PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) that utilize the VH032 ligand. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core principles, experimental validation, and quantitative assessment of this promising therapeutic modality.

Introduction to VH032-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to selectively eliminate target proteins from cells by co-opting the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2]

VH032 is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase 2 (CRL2^VHL^) complex.[3] By incorporating VH032, PROTACs can effectively hijack the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

The Ubiquitin-Proteasome System and PROTAC Intervention

The ubiquitin-proteasome system is a fundamental cellular process for protein degradation. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a chain of ubiquitin molecules to a substrate protein, marking it for destruction by the 26S proteasome. E3 ligases, such as VHL, are responsible for substrate recognition and specificity.

VH032-based PROTACs intervene in this pathway by artificially bringing a target protein into proximity with the VHL E3 ligase. This induced proximity leads to the formation of a ternary complex, comprising the PROTAC, the target protein, and the VHL E3 ligase.[2] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, and the PROTAC molecule can be recycled to engage another target protein molecule.

Signaling Pathway of VH032-Based PROTACs

The signaling cascade initiated by a VH032-based PROTAC leading to target protein degradation is a multi-step process. The key events are the formation of the ternary complex, ubiquitination of the target protein, and its subsequent degradation by the proteasome.

Caption: Mechanism of action of a VH032-based PROTAC.

Quantitative Data Summary

The efficacy of VH032-based PROTACs is quantified by several key parameters, including their binding affinities to the target protein and VHL, and their ability to induce degradation of the target protein in cellular assays.

Degradation Potency (DC50 and Dmax)

DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, while Dmax represents the maximum percentage of degradation achieved.

| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | MZ1 | HEK293 | 25 - 920 | ~90 | [4] |

| BRD4 | ARV-771 | VCaP | < 1 | >95 | [5] |

| BTK | NC-1 | Mino | 6.3 | >95 | [6] |

| BTK | IR-1 | Mino | 16 | >95 | [6] |

| BTK | RC-3 | Mino | 25 | >95 | [6] |

| ERRα | Cpd 29 | MCF-7 | ~100 | 86 | [5] |

| RIPK2 | PROTAC 1 (VHL-based) | THP-1 | ~20 | >90 | [7] |

| pVHL30 | CM11 (homo-PROTAC) | - | <100 | - | [8] |

Binding Affinities (Kd)

The binding affinities of the PROTAC for its individual binding partners (binary complexes) and for the ternary complex are critical determinants of its degradation efficiency.

| PROTAC | Binding Partner | Kd (nM) | Technique | Reference |

| MZ1 | Brd4^BD2^ | 1 | SPR | [9] |

| MZ1 | VHL | 29 | SPR | [9] |

| MZ1 | Brd4^BD2^ | 4 | ITC | [9] |

| MZ1 | VHL | 66 | ITC | [9] |

| AT1 | Brd4^BD2^ | - | - | [10] |

| AT1 | VHL | - | - | [10] |

Experimental Protocols

A variety of biochemical, biophysical, and cell-based assays are employed to characterize the mechanism of action of VH032-based PROTACs.

Ternary Complex Formation Assays

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor protein-protein interactions.[11][12] It utilizes a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-tagged protein (acceptor) labeled with a fluorescent ligand.[12] Proximity between the donor and acceptor upon ternary complex formation results in energy transfer and a detectable BRET signal.

Experimental Workflow:

Caption: Workflow for a NanoBRET™ assay to assess ternary complex formation.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture cells in appropriate medium.

-

Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and VHL fused to HaloTag®.[12]

-

-

Cell Plating:

-

24 hours post-transfection, plate the cells into 96- or 384-well assay plates.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of the VH032-based PROTAC.

-

Add the PROTAC dilutions to the cells and incubate for the desired time.

-

-

Reagent Addition:

-

Signal Measurement:

-

Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.[13]

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates ternary complex formation.[13]

-

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[2][14] It can be used to characterize both binary and ternary complex formation.[2]

Experimental Workflow:

Caption: Workflow for an SPR assay to characterize PROTAC binding kinetics.

Detailed Protocol:

-

Immobilization:

-

Immobilize the purified VHL E3 ligase complex onto an SPR sensor chip.[15]

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the VH032-based PROTAC over the sensor surface to measure its binding to VHL.[2]

-

In a separate experiment, immobilize the target protein and inject the PROTAC to measure their binary interaction.

-

-

Ternary Complex Analysis:

-

Inject a mixture of the PROTAC and the target protein over the VHL-immobilized surface.[15] The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd).[15]

-

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[6][16]

Detailed Protocol:

-

Sample Preparation:

-

Purify the target protein and the VHL E3 ligase complex.

-

Prepare solutions of the PROTAC, target protein, and VHL in the same buffer to minimize heats of dilution.[6]

-

-

Binary Titration:

-

Titrate the PROTAC into the sample cell containing either the target protein or VHL to determine the binary binding thermodynamics.[8]

-

-

Ternary Titration:

-

To measure ternary complex formation, titrate a solution of VHL into the sample cell containing a pre-formed binary complex of the PROTAC and the target protein.[17]

-

-

Data Analysis:

-

Integrate the heat changes after each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.[16]

-

Target Protein Degradation Assays

Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.[18] It is a standard method to determine the DC50 and Dmax of a PROTAC.[18]

Detailed Protocol:

-

Cell Treatment:

-

Plate cells and treat with a range of concentrations of the VH032-based PROTAC for a specified time.[19]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and determine the total protein concentration of each lysate.[19]

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[18]

-

-

Immunoblotting:

-

Block the membrane and incubate with a primary antibody specific for the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[18]

-

-

Detection and Analysis:

This powerful technique allows for the unbiased, global analysis of protein abundance changes in response to PROTAC treatment, enabling the assessment of both on-target degradation and off-target effects.[20]

Detailed Protocol:

-

Sample Preparation:

-

Treat cells with the VH032-based PROTAC or a vehicle control.

-

Lyse the cells, extract proteins, and digest them into peptides.[13]

-

-

Isobaric Labeling (e.g., TMT or iTRAQ):

-

Label the peptide samples from different treatment conditions with isobaric tags.[13]

-

-

LC-MS/MS Analysis:

-

Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

-

-

Data Analysis:

-

Identify and quantify the relative abundance of thousands of proteins across the different conditions to determine the specificity and extent of target protein degradation.[20]

-

Membrane Permeability Assay

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for oral absorption and cell penetration.[21][22]

Detailed Protocol:

-

Plate Preparation:

-

A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[21]

-

-

Assay Setup:

-

The test compound is added to the donor wells of the filter plate.

-

The filter plate is placed on top of an acceptor plate containing buffer.[22]

-

-

Incubation:

-

The plate sandwich is incubated to allow the compound to diffuse from the donor to the acceptor compartment.[22]

-

-

Quantification:

-

The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.[22]

-

-

Permeability Calculation:

-

The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.

-

Conclusion

VH032-based PROTACs represent a powerful and versatile strategy for targeted protein degradation. A thorough understanding of their mechanism of action, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is crucial for the successful design and development of novel therapeutics. By systematically evaluating ternary complex formation, degradation efficacy, and pharmacokinetic properties, researchers can optimize the performance of these innovative molecules and unlock their full therapeutic potential.

References

- 1. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aragen.com [aragen.com]

- 3. ProteomeXchange Dataset PXD057431 [proteomecentral.proteomexchange.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 17. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. sapient.bio [sapient.bio]

- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide on the Role of VHL in PROTAC-mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: VHL as a Cornerstone in Targeted Protein Degradation

The Von Hippel-Lindau (VHL) protein is a critical component of the Cullin-RING E3 ubiquitin ligase complex, specifically the CRL2^VHL^ complex.[1][2] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunits of hypoxia-inducible factor (HIF) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[2][3][4] The discovery of small-molecule ligands that can recruit VHL has been a watershed moment for the field of targeted protein degradation (TPD), enabling the development of Proteolysis Targeting Chimeras (PROTACs).[1][5]

PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][6] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[7][8] By bringing the POI and an E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[9][10] VHL has emerged as one of the most successfully and widely utilized E3 ligases in PROTAC design due to the availability of high-affinity, well-characterized small-molecule ligands.[1][11]

This guide provides a comprehensive technical overview of the role of VHL in PROTAC-mediated protein degradation, detailing the underlying biological pathways, experimental methodologies for characterization, and quantitative data for key VHL-based PROTACs.

The VHL/HIF-1α Signaling Pathway and its Exploitation by PROTACs

Under normal oxygen levels (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[2][12] This post-translational modification creates a binding site for VHL, which recognizes and binds to the hydroxylated HIF-1α.[2][4] As part of the CRL2^VHL^ complex, VHL facilitates the poly-ubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.[2][3] In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation.[12] Consequently, VHL cannot recognize HIF-1α, leading to its stabilization and the activation of hypoxic response genes.[4][13]

VHL-recruiting PROTACs effectively mimic the natural interaction between VHL and hydroxylated HIF-1α. The VHL ligand component of the PROTAC binds to the same site on VHL that recognizes HIF-1α.[2] This allows the PROTAC to co-opt the entire CRL2^VHL^ machinery to target a completely different protein—the POI—for degradation.[14]

Figure 1. VHL pathway and PROTAC mechanism.

Key VHL Ligands and their Properties

The development of potent, non-peptidic small-molecule ligands for VHL was a crucial breakthrough for the PROTAC field.[2] These ligands are typically derived from the hydroxyproline (Hyp) core of the HIF-1α peptide that binds to VHL.[2] Structure-activity relationship (SAR) studies have led to the optimization of these ligands for improved binding affinity and drug-like properties.

| Ligand | Binding Affinity (K D ) to VHL | Key Features | Reference(s) |

| VH032 | ~189 nM | One of the foundational VHL ligands, widely used in early PROTAC designs. | [2][15] |

| VH101 | Nanomolar range | Optimized from VH032 with improved binding affinity. | [15] |

| VH298 | ~92 nM | A potent and selective VHL inhibitor, also used as a VHL ligand in PROTACs. | [3][15] |

The PROTAC Catalytic Cycle: A Step-by-Step Workflow

The mechanism of action of a VHL-based PROTAC can be broken down into a series of distinct steps, forming a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple POI molecules.[8][10]

Figure 2. The catalytic cycle of a VHL-based PROTAC.

Experimental Protocols for Characterizing VHL-based PROTACs

A multi-faceted experimental approach is required to fully characterize the activity of a VHL-based PROTAC. Key assays focus on evaluating binary and ternary complex formation, ubiquitination, and cellular degradation of the target protein.[16][17]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[18][19] Several biophysical techniques can be employed to quantify the formation and stability of the POI-PROTAC-VHL complex.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

-

Principle: This proximity-based assay measures the energy transfer between a donor fluorophore (e.g., on VHL) and an acceptor fluorophore (e.g., on the POI) when brought into close proximity by the PROTAC.[10]

-

Methodology:

-

Label purified VHL and POI with appropriate donor (e.g., Terbium chelate) and acceptor (e.g., FITC) fluorophores.

-

Incubate the labeled proteins with varying concentrations of the PROTAC.

-

Excite the donor fluorophore and measure the emission from both the donor and acceptor.

-

The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of ternary complex formed.

-

-

-

Isothermal Titration Calorimetry (ITC):

-

Principle: ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH).

-

Methodology:

-

Titrate the PROTAC into a solution containing the POI and VHL.

-

Measure the heat evolved or absorbed after each injection.

-

Fit the resulting data to a binding model to determine the thermodynamic parameters of ternary complex formation.

-

-

-

NanoBRET™ Ternary Complex Assay:

-

Principle: A live-cell proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-tagged protein (e.g., POI) and a fluorescently labeled HaloTag® fusion protein (e.g., VHL).[19][20]

-

Methodology:

-

Co-express the NanoLuc®-POI and HaloTag®-VHL fusion proteins in cells.

-

Add the HaloTag® ligand labeled with a fluorescent reporter.

-

Treat cells with the PROTAC.

-

Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (fluorophore) emission. The BRET ratio indicates ternary complex formation in a cellular context.[20]

-

-

Ubiquitination Assays

Confirming that the PROTAC induces ubiquitination of the POI is a critical step in establishing its mechanism of action.[9][21]

-

In Vitro Ubiquitination Assay:

-

Principle: This cell-free assay reconstitutes the ubiquitination cascade to directly measure the PROTAC-dependent ubiquitination of the POI.[9]

-

Methodology:

-

Combine purified POI, VHL complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in a reaction buffer.

-

Add the PROTAC at various concentrations.

-

Incubate the reaction to allow for ubiquitination.

-

Stop the reaction and analyze the results by Western blot, probing for the POI to detect higher molecular weight bands corresponding to poly-ubiquitinated species.

-

-

-

Cellular Ubiquitination Assay (Immunoprecipitation):

-

Principle: This assay detects the ubiquitination of the POI within a cellular environment.

-

Methodology:

-

Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells and immunoprecipitate the POI using a specific antibody.

-

Perform a Western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody to detect ubiquitinated POI.[21]

-

-

Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to reduce the cellular levels of the target protein.[7][]

-

Western Blotting:

-

Principle: A semi-quantitative method to measure the abundance of the POI in cells after PROTAC treatment.

-

Methodology:

-

Treat cells with a dose-response of the PROTAC for a specified time course.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the POI.

-

Use a loading control (e.g., GAPDH, β-actin) to normalize the data.

-

Quantify band intensity to determine the DC 50 (concentration for 50% degradation) and D max (maximum degradation).[23]

-

-

-

HiBiT-based Degradation Assay:

-

Principle: A quantitative live-cell assay that utilizes a small 11-amino-acid peptide tag (HiBiT) that can be knocked into the endogenous gene of the POI. In the presence of the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged POI.[17]

-

Methodology:

-

Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the POI.

-

Treat the cells with the PROTAC.

-

At various time points, lyse the cells and add the LgBiT protein and substrate.

-

Measure luminescence to quantify the remaining POI levels.

-

-

Figure 3. Experimental workflow for VHL-PROTAC evaluation.

Quantitative Data for Representative VHL-based PROTACs

The efficacy of VHL-based PROTACs is typically quantified by their DC 50 and D max values. The following table summarizes data for several well-characterized VHL-based PROTACs.

| PROTAC | Target Protein | VHL Ligand | DC 50 | D max | Cell Line | Reference(s) |

| MZ1 | BRD4 | VH032 derivative | ~25 nM | >90% | HeLa | [2][24] |

| ARV-771 | BRD2/3/4 | VH032 derivative | <5 nM | >95% | LNCaP | [2] |

| DT2216 | BCL-XL | VH032 derivative | ~5 nM | >90% | MOLT-4 | [25] |

| ACBI2 | SMARCA2 | Proprietary | 1 nM | >95% | RKO | [25] |

| GP262 | PI3K/mTOR | VH032 | p110α: 227.4 nMmTOR: 45.4 nM | p110α: 71.3%mTOR: 74.9% | MDA-MB-231 | [26] |

Conclusion and Future Directions

The recruitment of the VHL E3 ligase has been a cornerstone of PROTAC technology, enabling the development of potent and selective degraders for a wide range of therapeutic targets. The well-defined interaction between VHL and its ligands, coupled with a robust toolkit of biochemical and cellular assays, has facilitated the rational design and optimization of VHL-based PROTACs.[1][5]

Future research in this area will likely focus on several key aspects:

-

Expanding the E3 Ligase Toolbox: While VHL has been incredibly successful, exploring and developing ligands for other E3 ligases will expand the scope of TPD, potentially overcoming resistance mechanisms and enabling tissue-specific degradation.[27][28]

-

Optimizing Drug-like Properties: Continued efforts are needed to improve the pharmacokinetic and pharmacodynamic properties of VHL-based PROTACs to enhance their clinical translatability.[8]

-

Understanding Resistance Mechanisms: Investigating how cells develop resistance to VHL-based PROTACs, such as through mutations in VHL or other components of the UPS, will be crucial for developing next-generation degraders.[27]

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Protein Degradation and PROTACs [promega.sg]

- 7. reactionbiology.com [reactionbiology.com]

- 8. mdpi.com [mdpi.com]

- 9. lifesensors.com [lifesensors.com]

- 10. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 13. Discovery of potent hypoxia-inducible factor-1α (HIF-1α) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Ubiquitination Assay - Profacgen [profacgen.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. medchemexpress.com [medchemexpress.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]

- 28. merckmillipore.com [merckmillipore.com]

A Technical Guide to VH032 Amide-AlkylC5-Azide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of VH032 amide-alkylC5-azide as a foundational building block for the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core principles of PROTAC technology, focusing on the practical application of this specific VHL E3 ligase ligand-linker conjugate. Detailed experimental protocols, quantitative data for representative VH032-based PROTACs, and visual diagrams of key processes are provided to facilitate the successful design, synthesis, and evaluation of novel protein degraders.

Introduction to PROTAC Technology and the Role of VH032

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC development. VH032 is a potent and well-characterized ligand for VHL, with a binding affinity (Kd) of approximately 185 nM.[1] The derivative, VH032 amide-alkylC5-azide , is a ready-to-use chemical tool that incorporates the VHL ligand, a flexible five-carbon alkyl linker, and a terminal azide group. This azide functionality allows for straightforward and efficient conjugation to a POI ligand containing a compatible reactive group, such as an alkyne, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".

Quantitative Data of Representative VH032-Based PROTACs

The efficacy of a PROTAC is determined by several factors, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation of the target protein. The following table summarizes key quantitative data for several well-characterized VH032-based PROTACs.

| PROTAC Name | Target Protein(s) | Target Binding Affinity (Kd, nM) | VHL Binding Affinity (Kd, nM) | DC50 (nM) | Dmax (%) | Cell Line |

| ARV-771 | BRD2/3/4 | BRD2(1): 34, BRD2(2): 4.7, BRD3(1): 8.3, BRD3(2): 7.6, BRD4(1): 9.6, BRD4(2): 7.6[2] | Not explicitly stated, but derived from VH032 | <5 | >90 | 22Rv1 (Prostate Cancer)[3][4] |

| BETd-260 (Unnamed in source) | BRD4 | Not explicitly stated | Not explicitly stated | 70 | >90 | Not explicitly stated |

| GSK215 (FAK Degrader) | FAK | Not explicitly stated | Not explicitly stated | 1.5 | 99 | Not explicitly stated[5] |

| MS33 (WDR5 Degrader) | WDR5 | Not explicitly stated | Not explicitly stated | 260 | 71 | Not explicitly stated[5] |

| CM11 (Homo-PROTAC) | VHL | 11 (for VCB complex) | 11 (for VCB complex) | 10-100 | Not explicitly stated | HeLa, 786-O |

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Signaling Pathways and Logical Relationships

The mechanism of action of a VH032-based PROTAC involves a series of orchestrated molecular events, as depicted in the following diagrams.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Logical relationship of PROTAC components.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a PROTAC using VH032 amide-alkylC5-azide.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of VH032 amide-alkylC5-azide to a POI ligand functionalized with a terminal alkyne.

Materials:

-

VH032 amide-alkylC5-azide

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF)

-

Reaction vial

-

Stir plate

Procedure:

-

In a reaction vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) and VH032 amide-alkylC5-azide (1 to 1.2 equivalents) in a suitable solvent (e.g., t-BuOH/H2O 1:1).

-

Prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents) and add it to the reaction mixture.

-

Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Western Blotting for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a VH032-based PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the wash steps.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Ternary Complex Formation Assay (AlphaLISA)

This protocol provides a general framework for assessing the formation of the POI-PROTAC-VHL ternary complex using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.

Materials:

-

Purified, tagged target protein (e.g., His-tagged POI)

-

Purified, tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., GST-tagged VBC)

-

VH032-based PROTAC

-

AlphaLISA anti-tag acceptor beads (e.g., Anti-His AlphaLISA Acceptor beads)

-

AlphaLISA donor beads (e.g., Glutathione Donor beads)

-

Assay buffer

-

384-well microplate

-

Alpha-enabled plate reader

Procedure:

-

Prepare serial dilutions of the PROTAC compound in the assay buffer.

-

In a 384-well microplate, add the tagged POI and the tagged VBC complex at optimized concentrations.

-

Add the diluted PROTAC compound to the wells. Include a no-PROTAC control.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

-

Add the AlphaLISA acceptor beads and incubate in the dark.

-

Add the AlphaLISA donor beads and incubate further in the dark.

-

Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.

-

Plot the AlphaLISA signal against the PROTAC concentration to determine the potency of ternary complex formation.

Experimental Workflow

The development of a PROTAC using VH032 amide-alkylC5-azide follows a logical progression of synthesis, characterization, and biological evaluation.

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Azide Group in VH032 Linkers: A Technical Guide to its Function in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component in the design of many potent PROTACs is the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. This guide provides an in-depth technical examination of the crucial role of the azide functional group when incorporated into the linker of VH032. Primarily serving as a versatile chemical handle for "click chemistry," the azide group facilitates the modular and efficient synthesis of PROTACs. Furthermore, this guide will explore its potential application in photoaffinity labeling for target identification and validation.

Core Function: A Gateway to Modular PROTAC Synthesis via Click Chemistry

The principal function of the terminal azide group on a VH032 linker is to serve as a highly efficient and specific reactive partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[][2][3] This bioorthogonal reaction enables the covalent ligation of the VH032-linker-azide moiety to a second molecule containing a terminal alkyne—typically a ligand designed to bind to a specific protein of interest (POI). The result is the rapid and high-yield formation of a stable triazole linkage, completing the synthesis of the bifunctional PROTAC molecule.[]

The modularity afforded by this approach is a significant advantage in PROTAC development. It allows for the rapid generation of a library of PROTACs by combining a single VH032-azide building block with a variety of alkyne-functionalized POI ligands. This facilitates the optimization of linker length, composition, and attachment points, which are critical determinants of PROTAC efficacy.[2]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

The following is a representative protocol for the CuAAC reaction to conjugate a VH032-linker-azide with an alkyne-modified target protein ligand.

Materials:

-

VH032-linker-azide

-

Alkyne-modified protein of interest (POI) ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-ligand

-

Degassed solvents (e.g., DMSO, t-BuOH/H₂O)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of VH032-linker-azide in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-modified POI ligand in DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.

-

Prepare a 10 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

-

-

Reaction Setup:

-

In a clean, dry reaction vial, add the VH032-linker-azide (1.0 equivalent).

-

Add the alkyne-modified POI ligand (1.0-1.2 equivalents).

-

Add the solvent of choice (e.g., a 1:1 mixture of t-BuOH and H₂O or DMSO). The final concentration of the reactants should be in the range of 1-10 mM.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

-

Initiation of the Click Reaction:

-

In a separate vial, premix the CuSO₄ solution (0.1 equivalents) and the THPTA/TBTA solution (0.5 equivalents).

-

Add the freshly prepared sodium ascorbate solution (1.0 equivalent) to the main reaction vial.

-

Immediately add the premixed CuSO₄/ligand solution to the reaction vial.

-

Seal the vial under an inert atmosphere.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or TLC, until the starting materials are consumed (typically 1-4 hours).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.

-

Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.

-

Quantitative Data on VH032-Based PROTACs

The following tables summarize key quantitative data for representative PROTACs synthesized using VH032, illustrating their degradation efficiency.

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |

| MZ1 | BRD4 | HeLa | <100 | >90% | [] |

| ARV-771 | BRD2/3/4 | Prostate Cancer Cells | <1 | >90% | [] |

| Compound 7 | HDAC1/3 | HCT116 | 910/640 | >50% | [4] |

| NC-1 | BTK | Mino | 2.2 | 97% | [5] |

| SIM1 | BRD2/3/4 | HEK293 | 0.06-0.4 | >90% | [6] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Signaling Pathways Modulated by VH032-Based PROTACs

A frequent target for PROTACs constructed with VH032 is the bromodomain and extraterminal domain (BET) protein family, particularly BRD4.[7][8][9] BRD4 is a critical transcriptional coactivator that plays a key role in regulating the expression of oncogenes such as c-MYC.[10] By inducing the degradation of BRD4, these PROTACs can effectively downregulate the transcription of these key genes, leading to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the signaling pathway affected by BRD4 degradation.

Caption: BRD4 degradation pathway initiated by a VH032-based PROTAC.

Secondary Function: Photoaffinity Labeling for Target Identification

While the primary role of the azide group in VH032 linkers is for bioconjugation via click chemistry, aryl azides, in general, can also function as photoaffinity labels.[11][12] Upon exposure to UV light, an aryl azide generates a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules, including proteins.[11] This property can be exploited to identify the binding partners of a small molecule.

Although there are no prominent examples in the literature of a VH032-linker-azide being specifically used for photoaffinity labeling, a hypothetical experimental workflow can be proposed. This would involve synthesizing a VH032-based PROTAC with a photo-activatable aryl azide incorporated into the linker. This "photo-PROTAC" could then be used to covalently crosslink to its target protein and potentially other proteins within the ternary complex upon UV irradiation, allowing for their subsequent identification by mass spectrometry.

Hypothetical Experimental Workflow for Photoaffinity Labeling

Caption: Hypothetical workflow for target identification using a photo-activatable VH032-based PROTAC.

Conclusion

The incorporation of an azide group into the linker of the VHL E3 ligase ligand VH032 is a powerful and versatile strategy in the development of PROTACs. Its primary and most impactful function is to enable the rapid, modular, and high-yield synthesis of these potent protein degraders through copper-catalyzed azide-alkyne cycloaddition. This "click chemistry" approach has significantly accelerated the optimization of PROTACs for various therapeutic targets. While its application in photoaffinity labeling is less common, the inherent photoreactive potential of aryl azides presents an intriguing avenue for future research in target identification and validation. A thorough understanding of the chemistry and application of the azide group is therefore essential for researchers and scientists working at the forefront of targeted protein degradation.

References

- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of VH032 to the Von Hippel-Lindau Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between the small molecule ligand VH032 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase protein. VH032 is a critical component in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality. A thorough understanding of its interaction with VHL is paramount for the design and optimization of effective protein degraders. This document details the quantitative binding data, the experimental methodologies used to determine these values, and the relevant biological pathways.

Quantitative Binding Affinity Data

The binding affinity of VH032 for the VHL protein has been characterized by multiple biophysical techniques. The dissociation constant (Kd) is a key metric, with a lower value indicating a higher binding affinity. The data presented below has been compiled from various studies and is presented for comparative analysis. The binding is typically assessed using the VHL-elongin-C-elongin-B (VCB) protein complex.

| Ligand | Assay Method | Affinity Constant | Value | Reference |

| VH032 | Not Specified | Kd | 185 nM | [1][2][3] |

| BODIPY FL VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kd | 3.01 nM | [4][5] |

| BODIPY FL VH032 | Fluorescence Polarization (FP) | Kd | 100.8 nM | [4][5] |

| VH032 | TR-FRET | IC50 | 77.8 nM | [4] |

| VH032 | TR-FRET | Ki | 33.4 nM | [4] |

| VH032 | Fluorescence Polarization (FP) | IC50 | 352.2 nM | [4] |

| VH032 | Fluorescence Polarization (FP) | Ki | 142.1 nM | [4] |

Signaling Pathway and Mechanism of Action

The VHL protein is a key component of the Cullin-RING E3 ubiquitin ligase complex. A primary function of this complex is to recognize and target the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation. This process is crucial for regulating the cellular response to changes in oxygen levels. VH032 is a synthetic ligand designed to mimic the binding of the hydroxylated HIF-1α to VHL, thereby competitively inhibiting the VHL/HIF-1α interaction.[1] In the context of PROTACs, VH032 serves as the VHL-recruiting element, bringing the E3 ligase in close proximity to a target protein for degradation.

Experimental Protocols

The determination of VH032's binding affinity to VHL relies on a variety of biophysical assays. While specific parameters may vary between laboratories, the fundamental principles of these techniques are described below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. This technique allows for the determination of the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment.

Methodology:

-

A solution of the VCB complex is placed in the sample cell of the calorimeter.

-

A solution of VH032 is loaded into a syringe.

-

The VH032 solution is titrated into the VCB solution in small, sequential injections.

-

The heat change associated with each injection is measured.

-

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.

-

The binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (VH032) to a ligand (VCB complex) immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

Methodology:

-

The VCB protein complex is immobilized on a sensor chip.

-

A solution containing VH032 at various concentrations is flowed over the sensor surface (association phase).

-

The binding of VH032 to the immobilized VCB complex is monitored as a change in the SPR signal.

-

A buffer solution without VH032 is then flowed over the surface to monitor the dissociation of the complex (dissociation phase).

-

The sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Fluorescence Polarization (FP) Assay

FP assays measure the change in the polarization of fluorescent light emitted from a fluorophore-labeled ligand upon binding to a larger protein. When a small, fluorescently labeled ligand (like a derivative of VH032) tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger protein (VCB complex), the tumbling rate slows, and the emitted light becomes more polarized.

Methodology:

-

A fluorescently labeled version of VH032 (e.g., BODIPY FL VH032) is used as a probe.[4]

-

The probe is incubated with the VCB protein complex.

-

Increasing concentrations of unlabeled VH032 are added to competitively displace the fluorescent probe.

-

The fluorescence polarization is measured at each concentration of the competitor.

-

The data are plotted as fluorescence polarization versus the concentration of the unlabeled ligand.

-

The IC50 value (the concentration of unlabeled ligand that displaces 50% of the bound fluorescent probe) is determined and can be used to calculate the inhibition constant (Ki).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, fluorescence-based assay that measures the proximity of two molecules. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Methodology:

-

The VCB complex is labeled with a donor fluorophore (e.g., a terbium-labeled antibody that binds to a tag on the VCB complex).[4]

-

A derivative of VH032 is labeled with an acceptor fluorophore (e.g., BODIPY FL).[4]

-

When the labeled VH032 binds to the labeled VCB complex, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

-

Unlabeled VH032 is added as a competitor, which displaces the labeled ligand and disrupts the FRET signal.

-

The TR-FRET signal is measured at various concentrations of the unlabeled VH032.

-

The IC50 and subsequently the Ki values are determined from the dose-response curve.

Conclusion

The VH032 ligand exhibits a nanomolar binding affinity for the VHL protein, a property that has been rigorously quantified by a suite of biophysical techniques. This high-affinity interaction is fundamental to its role as an inhibitor of the VHL/HIF-1α interaction and its successful application in the development of PROTACs. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and optimization of VHL ligands in the pursuit of novel therapeutics. The crystal structure of the VCB complex in with VH032 (PDB: 4W9H) provides a detailed atomic-level understanding of this critical interaction, further guiding structure-based drug design efforts.[6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Core Physicochemical Properties of VH 032 Amide-AlkylC5-Azide: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties, experimental considerations, and signaling pathway context of VH 032 amide-alkylC5-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Core Physicochemical Properties

VH 032 amide-alkylC5-azide is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for straightforward incorporation into PROTAC constructs. It features the VH032 VHL ligand connected to a five-carbon alkyl linker terminating in an azide group, which allows for efficient conjugation to a target protein ligand via click chemistry or other azide-reactive coupling methods.[1][2] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C28H39N7O4S | |

| Molecular Weight | 569.73 g/mol | |

| CAS Number | 2821804-11-7 | |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% (typically analyzed by HPLC) | |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Store at -20°C for long-term stability | [1] |

Experimental Protocols and Considerations

While a detailed, step-by-step synthesis protocol for VH 032 amide-alkylC5-azide is not publicly disclosed, a general synthetic workflow can be inferred from standard organic chemistry principles and literature on similar compounds. The synthesis would likely involve the coupling of a protected 6-azidohexanoic acid with the amine precursor of the VH032 ligand, followed by deprotection.

General Workflow for PROTAC Synthesis using VH 032 Amide-AlkylC5-Azide

The terminal azide group of VH 032 amide-alkylC5-azide is primarily utilized for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate it with a target protein ligand bearing a terminal alkyne.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized PROTAC.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired PROTAC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful conjugation.

Signaling Pathway Involvement: The PROTAC Mechanism

VH 032 amide-alkylC5-azide, as a VHL ligand, is a critical component for hijacking the ubiquitin-proteasome system to induce targeted protein degradation. The resulting PROTAC molecule acts as a bridge, bringing a target protein into close proximity with the VHL E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Application in Targeting Specific Signaling Pathways

PROTACs constructed with VH 032 amide-alkylC5-azide can be designed to target key proteins in various disease-related signaling pathways. For instance, by attaching a ligand for a specific kinase, the PROTAC can target that kinase for degradation, thereby downregulating its respective pathway. Examples of pathways that have been targeted using VHL-based PROTACs include:

-

PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. PROTACs can be designed to degrade key components like PI3K or mTOR.

-

TGF-β/Smad3 Signaling Pathway: Dysregulation of this pathway is implicated in fibrosis and cancer. A PROTAC could target Smad3 for degradation to mitigate its pathological effects.

The following diagram illustrates the targeted degradation of a hypothetical kinase within a simplified signaling cascade.

Conclusion

VH 032 amide-alkylC5-azide is a versatile and indispensable tool for the development of VHL-based PROTACs. Its well-defined structure and reactive azide handle facilitate the efficient synthesis of novel protein degraders. A thorough understanding of its physicochemical properties and its role in the PROTAC mechanism is paramount for the successful design and execution of targeted protein degradation strategies in modern drug discovery.

References

VH032: A Versatile Molecular Tool for Interrogating E3 Ubiquitin Ligase Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of E3 ubiquitin ligases, the substrate recognition components of the ubiquitin-proteasome system (UPS), is a rapidly expanding field with significant implications for drug discovery and development. These enzymes play a pivotal role in regulating protein homeostasis and have been implicated in a myriad of human diseases, including cancer and neurodegenerative disorders. A key challenge in this field has been the development of specific and potent molecular tools to probe the function of individual E3 ligases. VH032 has emerged as a cornerstone molecule in this endeavor, serving as a highly selective and potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of VH032, its mechanism of action, and its application as a critical component of Proteolysis Targeting Chimeras (PROTACs) for studying E3 ubiquitin ligase biology and inducing targeted protein degradation.

VH032: A Potent Ligand for the VHL E3 Ubiquitin Ligase